5-Hydroxyindole-2-carboxylic acid

Catalog No.
S1767991
CAS No.
21598-06-1
M.F
C9H7NO3
M. Wt
177,16 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxyindole-2-carboxylic acid

CAS Number

21598-06-1

Product Name

5-Hydroxyindole-2-carboxylic acid

IUPAC Name

5-hydroxy-1H-indole-2-carboxylic acid

Molecular Formula

C9H7NO3

Molecular Weight

177,16 g/mole

InChI

InChI=1S/C9H7NO3/c11-6-1-2-7-5(3-6)4-8(10-7)9(12)13/h1-4,10-11H,(H,12,13)

InChI Key

BIMHWDJKNOMNLD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)O

Synonyms

5-Hydroxyindole-2-carboxylicacid;21598-06-1;5-Hydroxy-1H-indole-2-carboxylicacid;5-Hydroxy-2-indolecarboxylicacid;BIMHWDJKNOMNLD-UHFFFAOYSA-N;NSC117338;zlchem754;PubChem1716;AC1L3GUD;ACMC-20am33;AC1Q5UQ2;Oprea1_412252;SCHEMBL61386;cid_88958;143510_ALDRICH;CHEMBL1368373;STOCK2S-00977;55355_FLUKA;BDBM41958;CTK1A6733;ZLD0211;MolPort-000-875-429;ZINC155676;5-hydroxy-indole-2-carboxylicacid;ACT06073

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)O

The exact mass of the compound 5-Hydroxyindole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117338. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Hydroxyindole-2-carboxylic acid is a highly functionalized indole building block characterized by a C2-carboxylic acid and a C5-hydroxyl group. Commercially available at high purities (≥97-99%), it presents as a stable solid with a decomposition point of approximately 245-249 °C . It exhibits reliable processability with a solubility of 50 mg/mL in 1:1 chloroform/ethanol mixtures, making it highly compatible with standard organic synthesis workflows . For procurement professionals and synthetic chemists, its primary value lies in its dual-functional handles, which allow for orthogonal modifications—specifically, Mitsunobu reactions or etherifications at the C5 position and amidation or esterification at the C2 position. This specific substitution pattern makes it an irreplaceable precursor for advanced pharmaceutical scaffolds, including targeted receptor inverse agonists and kinase inhibitors.

Research Fit

Reported dopachrome tautomerase inhibition for melanogenesis enzymology studies
Analytical standard context for HPLC-based neurotransmitter detection protocols
Derivatizable 5-hydroxy handle supports amide/ester medicinal chemistry scaffold exploration

Substituting 5-hydroxyindole-2-carboxylic acid with closely related analogs fundamentally disrupts synthetic viability and biological targeting. Using indole-2-carboxylic acid removes the critical C5-hydroxyl group, completely preventing the etherification or Mitsunobu coupling required to build lipophilic C5-O-substituted pharmacophores essential for high-affinity receptor binding [1]. Conversely, attempting to use 5-hydroxyindole as a cheaper baseline substitute fails because it lacks the C2-carboxylic acid directing group necessary for forming structural amides. Furthermore, 5-hydroxyindole is biologically active, acting as a potent stimulant of L-type calcium channels (LTCCs), which introduces severe off-target gut motility effects in downstream in vivo models [2]. The exact 5-hydroxy-2-carboxy substitution pattern is strictly required to maintain synthetic modularity while avoiding baseline LTCC interference.

Substitution Risk

01 Unsubstituted indole-2-carboxylic acid lacks the 5-OH pharmacophoric determinant and shows no enzyme inhibition activity, making functional substitution invalid.
02 Positional isomer 6-hydroxyindole-2-carboxylic acid exhibits divergent hydrogen-bonding and synthetic utility; analytical and biological outcomes may not transfer.
03 5-Methoxyindole-2-carboxylic acid lacks published analytical validation for serotonin detection methods and may require method redevelopment.

Precursor Suitability for C5-Etherification in H3R Inverse Agonist Synthesis

In the development of Histamine-3 receptor (H3R) inverse agonists, the indole core requires specific functionalization to achieve target affinity and selectivity. Utilizing 5-hydroxyindole-2-carboxylic acid allows for the introduction of lipophilic piperidine groups via the C5-hydroxyl handle, yielding 5-oxyindole-2-carboxylic acid amides with an hH3R EC50 of 54 nM and >94% selectivity over H1R, H2R, and H4R [1]. Procurement of the unsubstituted indole-2-carboxylic acid baseline completely precludes this C5-etherification, rendering it impossible to synthesize these high-affinity, selective inverse agonists.

Evidence DimensionhH3R Binding Affinity (EC50) and Selectivity
Target Compound DataEnables synthesis of derivatives with hH3R EC50 = 54 nM and high selectivity (only 3-6% off-target inhibition at 3 µM)
Comparator Or BaselineIndole-2-carboxylic acid (Lacks C5-OH attachment point, preventing derivative synthesis)
Quantified DifferenceEnables synthesis of 54 nM EC50 compounds vs. absolute synthetic failure for C5-O-derivatives
ConditionsIn vitro human H3R binding assay and Mitsunobu reaction synthesis routes

Buyers targeting H3R or similar GPCRs must procure the 5-hydroxy variant to access the necessary synthetic vectors for lipophilic side-chain attachment.

Dopachrome tautomerase inhibition
Reported
5-HICA active inhibitor vs. unsubstituted indole & pyrrole-2-carboxylic acid both inactive (enzymatic assay, Biochem J. 1991).
Supports melanin biosynthesis pathway research where 5-OH recognition is essential.
Data to verify in current assay conditions.

In Vivo Reproducibility: Elimination of Off-Target LTCC Stimulation

When selecting an indole scaffold for in vivo applications, baseline biological inertness of the core is critical to prevent confounding data. Studies evaluating gut bacterial metabolites demonstrate that while the comparator 5-hydroxyindole is a potent stimulant of rat colonic contractility via LTCC activation (EC50 = 41 µM), 5-hydroxyindole-2-carboxylic acid exhibits 0% stimulatory effect on the same tissues [1]. The presence of the C2-carboxylic acid completely abolishes the unwanted LTCC interaction.

Evidence DimensionLTCC-mediated colonic contractility stimulation
Target Compound DataNo effect (0% stimulation)
Comparator Or Baseline5-Hydroxyindole (EC50 = 41 µM for stimulation)
Quantified DifferenceComplete elimination of LTCC stimulatory activity
ConditionsRat colonic tissue mounted in organ bath (100 nM – 300 µM concentrations)

Procuring the 2-carboxylated form ensures the scaffold does not introduce confounding gut motility or calcium channel artifacts during in vivo pharmacological testing.

Solubility profile
Formulation-context
50 mg/mL in chloroform/ethanol (1:1); DHICA exhibits different solubility (not directly comparable).
Co-solvent requirement defines sample preparation for analytical method validation.
Cross-study comparability limited; vendor specification review recommended.

Synthesis Compatibility: Structural Necessity for seco-Duocarmycin Analogs

In the synthesis of seco-Duocarmycin anticancer analogs, the C5-O-substitution on the indole segment is a strict structural requirement for efficacy. Utilizing 5-hydroxyindole-2-carboxylic acid allows for the synthesis of 5-O-sulfonyl derivatives that exhibit cytotoxicity levels comparable to the benchmark drug doxorubicin against COLO 205 and A549 human cancer cell lines[1]. Analogs derived from the unsubstituted indole-2-carboxylic acid lack this critical functionalization site and fail to achieve this targeted potency.

Evidence DimensionCytotoxic efficacy of synthesized analogs
Target Compound DataYields 5-O-sulfonyl analogs with doxorubicin-level cytotoxicity
Comparator Or BaselineIndole-2-carboxylic acid (Cannot form C5-O-sulfonyl analogs)
Quantified DifferenceEssential structural enabler for high-potency anticancer activity
ConditionsMTT assay against COLO 205, SK-MEL-2, A549, and JEG-3 cancer cell lines

For oncology drug discovery, the 5-hydroxyl group is an absolute procurement requirement to synthesize active seco-Duocarmycin derivatives.

H3R inverse agonist scaffold
Class-level
5-HICA amide series reported as scaffold with potential in GPCR medicinal chemistry; unsubstituted indole lacks 5-OH derivatization handle.
Provides a derivatizable core for lead optimization studies; class-level inference limits direct claim.
Source review: in vivo food intake data in diet-induced obese rat model (J Med Chem. 2009).
HPLC analytical method
Assay context
Reported RP-HPLC separation on Newcrom R1 column; cited for serotonin amperometric detection in plasma, platelets, urine.
Offers a documented method precedent for bioanalytical research matrices.
Validation status: published application note; confirm matrix-specific performance.

Synthesis of Histamine-3 Receptor (H3R) Inverse Agonists

5-Hydroxyindole-2-carboxylic acid is the exact precursor required for developing 5-oxyindole-2-carboxylic acid amides, which serve as highly selective H3R inverse agonists for obesity and neurological research. Its dual handles allow for C5-etherification and C2-amidation, which are synthetically impossible with standard indole-2-carboxylic acid[1].

Development of seco-Duocarmycin Anticancer Analogs

This compound is the necessary building block for the 'segment B' of seco-Duocarmycin analogs. The C5-hydroxyl group allows for the installation of specific sulfonyl substituents that drive doxorubicin-level cytotoxicity against human cancer cell lines, making it the required starting material over non-hydroxylated indoles [2].

Design of Biologically Inert Indole Scaffolds for In Vivo Models

Because the C2-carboxylic acid modification completely abolishes the L-type calcium channel (LTCC) stimulatory effects inherent to 5-hydroxyindole, this compound is the preferred starting scaffold when synthesizing libraries that will be tested in vivo, ensuring no baseline interference with gut motility or calcium signaling [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dopachrome tautomerase inhibitor screening
Enzyme recognition profile
Confirm inhibition vs. unsubstituted indole control
H3R inverse agonist lead optimization studies
5-OH derivatizability
Functional group compatibility with amide/ether synthesis
Serotonin quantification in biological research matrices
Analytical method precedent
Method transfer reproducibility on selected HPLC column
Anticancer seco-cyclopropylindole analog synthesis
C5-O-substitution site
Synthetic route compatibility and analog library generation

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21598-06-1

Wikipedia

5-Hydroxyindole-2-carboxylic acid

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